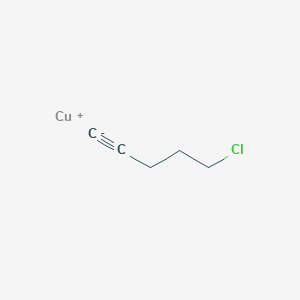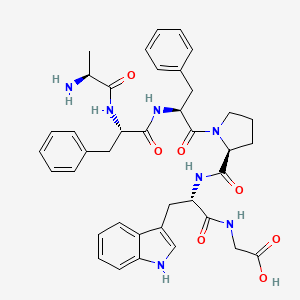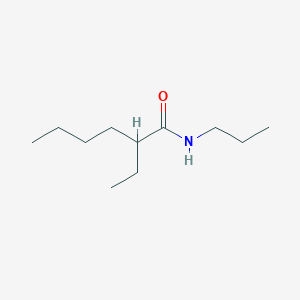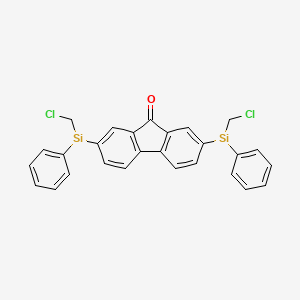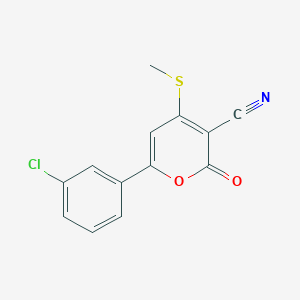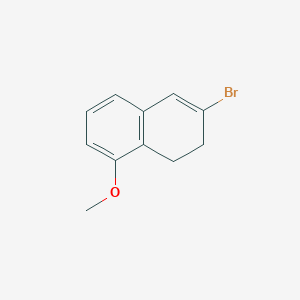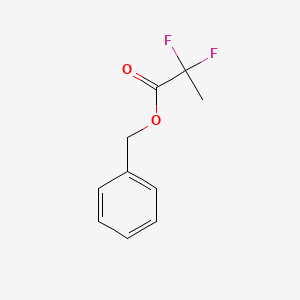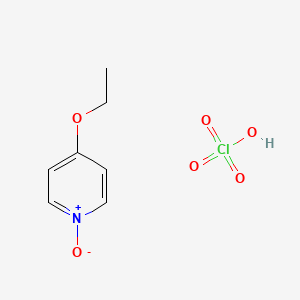
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid is a chemical compound with the molecular formula C7H10ClNO6 It is a derivative of pyridine, specifically a pyridine N-oxide, and is combined with perchloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid typically involves the oxidation of 4-ethoxypyridine. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of perchloric acid in the final step ensures the formation of the perchlorate salt, which is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridine derivatives, while reduction will produce the parent pyridine compound.
Applications De Recherche Scientifique
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or oxidation in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine N-oxide: A simpler analog without the ethoxy group.
4-Methoxy-1-oxidopyridin-1-ium;perchloric acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This makes it distinct from other pyridine N-oxides and perchlorate salts, offering different chemical and physical properties that can be advantageous in specific applications.
Propriétés
Numéro CAS |
141312-11-0 |
|---|---|
Formule moléculaire |
C7H10ClNO6 |
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
4-ethoxy-1-oxidopyridin-1-ium;perchloric acid |
InChI |
InChI=1S/C7H9NO2.ClHO4/c1-2-10-7-3-5-8(9)6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
Clé InChI |
NTJYZSIWAGNXTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=[N+](C=C1)[O-].OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




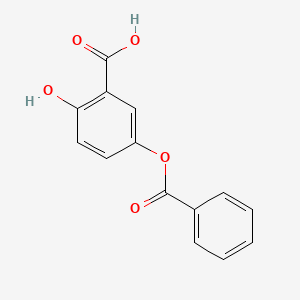
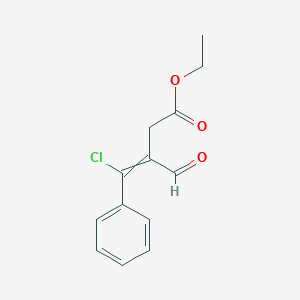
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
